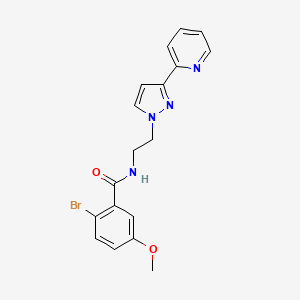

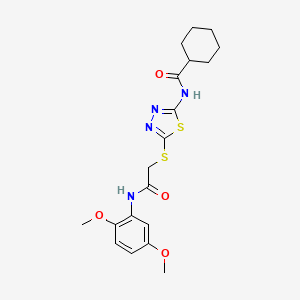

![molecular formula C11H12Cl2N2O3 B2780411 [2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 923254-85-7](/img/structure/B2780411.png)

[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate, also known as ACEPC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's utility in synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Aminopyrimidines : The compound has been utilized in the preparation of new 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones, further leading to the synthesis of previously unknown 2-(arylamino)pyrimidines (Terentjeva, Muceniece, & Lusis, 2013).

Isoxazole Derivatives : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates react with 2-chloropyrimidine and 2-chlorobenzoxazole, leading to isoxazolones with substituted pyrimidine and benzoxazole rings. This exemplifies the compound's role in generating imidazopyrimidine and aminoindole derivatives through intramolecular cyclisation (Marjani & Khalafy, 2010).

Palladium-Catalyzed Amination : Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were prepared by coupling with primary aromatic amines via palladium-catalyzed amination. This showcases the compound's utility in forming complex structures with potential biological activities (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).

Synthesis of Thieno[3,2-c]pyridine Derivatives : Demonstrates the compound's application in the synthesis of key intermediates like 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, crucial for developing pharmaceutical agents (Weihui, 2013).

Propriétés

IUPAC Name |

[2-oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O3/c1-2-3-14-9(16)6-18-11(17)7-4-8(12)10(13)15-5-7/h4-5H,2-3,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHOSAFPZGIDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC(=O)C1=CC(=C(N=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

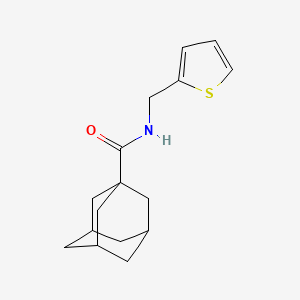

![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)

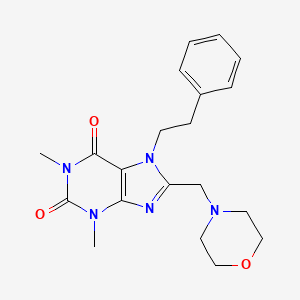

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)